

MRS2768 Tetrasodium Salt: A Technical Guide to a Selective P2Y2 Receptor Agonist

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Compound of Interest

Compound Name: MRS2768 tetrasodium salt

Cat. No.: B14104771 Get Quote

Introduction

MRS2768 tetrasodium salt, chemically known as Uridine-5'-tetraphosphate δ -phenyl ester tetrasodium salt, is a potent and selective agonist for the P2Y2 purinergic receptor. Since its initial description, MRS2768 has become a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the P2Y2 receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of MRS2768, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

MRS2768 was first synthesized and characterized by Ko and colleagues in 2008 as part of a study to develop potent and selective agonists for P2Y receptors. While the detailed, step-by-step synthesis protocol is contained within the original publication, it is not publicly available in its entirety. The general approach involved structural modifications of uracil nucleotides to enhance potency and selectivity for the P2Y2 receptor.

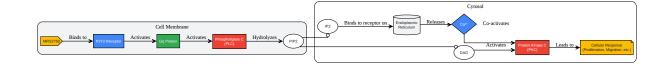
Mechanism of Action

MRS2768 exerts its biological effects by selectively binding to and activating the P2Y2 receptor, a G protein-coupled receptor (GPCR). The P2Y2 receptor is primarily coupled to the Gg/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational



change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including proliferation, migration, and secretion.

P2Y2 Receptor Signaling Pathway



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Caption: P2Y2 Receptor Signaling Pathway activated by MRS2768.

Quantitative Data

The following tables summarize the key quantitative data for MRS2768 tetrasodium salt from various preclinical studies.

Table 1: Receptor Potency and Selectivity

Parameter	Species	Receptor	Value	Reference
EC50	Human	P2Y2	1.89 μΜ	Ko et al., 2008
Affinity	Human	P2Y4	No affinity	Ko et al., 2008
Affinity	Human	P2Y6	No affinity	Ko et al., 2008



Table 2: In Vitro Efficacy in Cancer Cell Lines

Cell Line	Effect	Concentration Range	EC50	Reference
PANC-1 (Pancreatic)	Increased proliferation	0.01-1000 μΜ	Not Reported	MedChemExpres s

Table 3: In Vivo Efficacy in a Mouse Model of Myocardial Infarction

Animal Model	Treatment	Outcome	Result	Reference
Mouse	MRS2768 (4.44 μg/kg, i.v.) pretreatment	Myocardial damage	25.6 ± 4.5% (treated) vs. 39.2 ± 6.3% (untreated)	MedChemExpres s

Experimental Protocols

Detailed methodologies for key experiments involving MRS2768 are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to MRS2768 using a fluorescent indicator like Fura-2 AM.

Materials:

- Cells expressing the P2Y2 receptor
- MRS2768 tetrasodium salt
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Foundational & Exploratory



• Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

- Cell Culture: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
- Dye Loading:
 - \circ Prepare a loading buffer containing Fura-2 AM (typically 2-5 $\mu\text{M})$ and Pluronic F-127 (0.02-0.05%) in HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

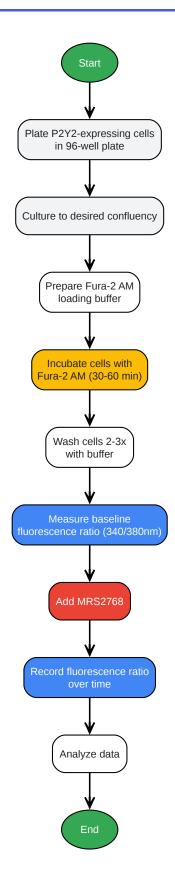
Washing:

- Remove the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.
- Add fresh HBSS to each well.

Measurement:

- Place the plate in a fluorescence plate reader or on a microscope stage.
- Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
- Add MRS2768 at various concentrations to the wells.
- Immediately begin recording the fluorescence ratio (340/380 nm) over time to measure the change in intracellular calcium concentration.





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Caption: Workflow for Calcium Mobilization Assay.



In Vivo Mouse Model of Myocardial Infarction

This protocol outlines the creation of a myocardial infarction model in mice via left anterior descending (LAD) coronary artery ligation to evaluate the cardioprotective effects of MRS2768.

Materials:

- Male C57BL/6 mice (8-12 weeks old)
- MRS2768 tetrasodium salt
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Ventilator
- Suture material (e.g., 8-0 silk)

Procedure:

- · Anesthesia and Ventilation:
 - Anesthetize the mouse using isoflurane.
 - Intubate the mouse and connect it to a ventilator.
- Surgical Procedure:
 - Make a left thoracotomy to expose the heart.
 - Identify the left anterior descending (LAD) coronary artery.
 - Pass a suture needle under the LAD.
 - Ligate the LAD to induce myocardial ischemia. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
- Drug Administration:

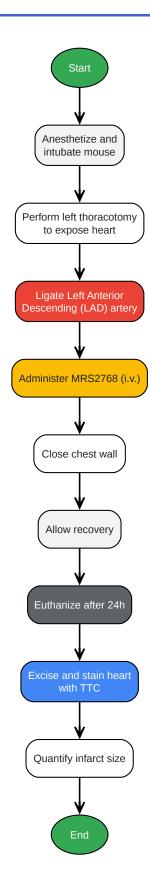






- Administer MRS2768 (e.g., 4.44 µg/kg) intravenously at a predetermined time point before, during, or after LAD ligation, depending on the study design (pretreatment, treatment, or reperfusion).
- · Closure and Recovery:
 - Close the chest wall in layers.
 - Allow the mouse to recover from anesthesia.
- Assessment of Infarct Size:
 - After a set period (e.g., 24 hours), euthanize the mouse.
 - Excise the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
 - Quantify the infarct size as a percentage of the total ventricular area.





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Caption: Workflow for In Vivo Myocardial Infarction Model.



Development Status and Future Directions

Based on the available scientific literature, MRS2768 tetrasodium salt is primarily utilized as a preclinical research tool to elucidate the function of the P2Y2 receptor. There is currently no publicly available information to suggest that MRS2768 is undergoing clinical development as a therapeutic agent. Future research may focus on optimizing the pharmacokinetic properties of MRS2768 or similar P2Y2 agonists to explore their therapeutic potential in conditions where P2Y2 receptor activation is beneficial, such as in certain cardiovascular or inflammatory diseases.

Conclusion

MRS2768 tetrasodium salt is a well-characterized, selective P2Y2 receptor agonist that has proven to be an invaluable tool for in vitro and in vivo pharmacological studies. Its ability to potently and selectively activate the P2Y2 receptor has allowed for a deeper understanding of the role of this receptor in a variety of biological processes. This technical guide provides a core summary of the existing knowledge on MRS2768, which can serve as a valuable resource for scientists and researchers in the field.

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